molecular formula C8H13F2N3O B10905846 3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine

3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B10905846
M. Wt: 205.21 g/mol
InChI Key: QLPGVGTVZAMHFG-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethoxy reagent under controlled conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroethoxy-pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine
  • 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine
  • 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine

Uniqueness

3-(2,2-Difluoroethoxy)-1-isopropyl-1H-pyrazol-4-amine is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13F2N3O

Molecular Weight

205.21 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C8H13F2N3O/c1-5(2)13-3-6(11)8(12-13)14-4-7(9)10/h3,5,7H,4,11H2,1-2H3

InChI Key

QLPGVGTVZAMHFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)OCC(F)F)N

Origin of Product

United States

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